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Bio-11-ctp

Nucleic Acid Labeling Electron Microscopy DNA Replication Visualization

Standard biotinylated nucleotides present uncontrolled variability in labeling frequency and steric accessibility, complicating reproducible RNA probe synthesis. Bio-11-CTP (Biotin-11-cytidine-5'-triphosphate) solves this with defined parameters: • Substrate for T7, T3 & SP6 RNA polymerases • Validated at 1.875 mM with 5.625 mM CTP for microarray aRNA targets • 11-atom spacer provides validated EM spatial resolution (20-50 bases) • ≥1 biotin per 8 nucleotides incorporation density Supplied as ready-to-use nucleotide solution for IVT, in situ hybridization, and Northern blotting.

Molecular Formula C28H42Li4N7O17P3S
Molecular Weight 901.5 g/mol
Cat. No. B13732282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBio-11-ctp
Molecular FormulaC28H42Li4N7O17P3S
Molecular Weight901.5 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2
InChIInChI=1S/C28H46N7O17P3S.4Li/c29-25-16(13-35(28(41)34-25)26-24(39)23(38)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44)7-6-12-31-20(36)9-2-1-5-11-30-21(37)10-4-3-8-19-22-17(15-56-19)32-27(40)33-22;;;;/h6-7,13,17-19,22-24,26,38-39H,1-5,8-12,14-15H2,(H,30,37)(H,31,36)(H,45,46)(H,47,48)(H2,29,34,41)(H2,32,33,40)(H2,42,43,44);;;;/q;4*+1/p-4/b7-6+;;;;/t17-,18+,19-,22-,23+,24+,26+;;;;/m0..../s1
InChIKeyBGCNWIMWWJYKPN-ZACRTJDRSA-J
Commercial & Availability
Standard Pack Sizes100 nmol / 500 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bio-11-CTP Key Specifications


Bio-11-CTP (Biotin-11-cytidine-5'-triphosphate) is a modified nucleotide analog wherein a biotin moiety is attached to the cytidine triphosphate structure via an eleven-atom spacer arm . This compound functions as a substrate for bacteriophage RNA polymerases, specifically T3, T7, and SP6, enabling the direct incorporation of biotin labels into RNA transcripts during in vitro transcription reactions . The biotin-labeled RNA probes generated through this process are compatible with streptavidin- or avidin-based detection systems and are utilized in downstream applications including nucleic acid hybridization, sequencing, and genome analysis [1].

Substrate for T3, T7, and SP6 RNA polymerases in in vitro transcription
Incorporates biotin via 11-atom spacer, compatible with streptavidin/avidin detection systems
Generates biotinylated RNA probes for hybridization, sequencing, and genome analysis applications

Bio-11-CTP Substitution Limitations


Substitution with unmodified CTP eliminates the biotin detection handle entirely, rendering downstream streptavidin-based detection impossible. Substitution with alternative biotinylated nucleotides—such as biotinylated UTP (Bio-11-UTP or Bio-16-UTP), biotinylated ATP, or biotinylated GTP—alters both the incorporation frequency and the spatial distribution of the biotin label along the RNA transcript, because each nucleotide is incorporated at sequence-dependent positions determined by the DNA template [1]. Furthermore, differences in linker arm length (e.g., 11-atom versus 16-atom spacer) affect steric accessibility of the biotin moiety for streptavidin binding and may influence RNA polymerase processivity [2]. Therefore, direct substitution without empirical validation of labeling efficiency and detection sensitivity for the specific experimental system introduces uncontrolled variability.

Unmodified CTP removes biotin handle, preventing streptavidin-based detection.
Alternative biotinylated NTPs (e.g., Bio-11-UTP, Bio-16-UTP) alter incorporation frequency and spatial distribution of label along transcript.
Linker arm length variation (11-atom vs. 16-atom) affects steric accessibility and may shift polymerase processivity.

Bio-11-CTP Quantitative Evidence


In Vivo Incorporation Efficiency

Bio-11-dCTP (the deoxy analog of Bio-11-CTP) demonstrates efficient incorporation into nascent DNA in vivo, achieving a labeling density of at least one biotinylated nucleotide per eight nucleotides of newly synthesized DNA [1]. This quantitation establishes a baseline labeling frequency achievable with the 11-atom spacer biotinylated nucleotide platform in a eukaryotic replication system.

In Vivo Labeling Density
Reported
≥1 biotin per 8 nt
Supports high-sensitivity detection workflows
Xenopus eggs, streptavidin-gold
Nucleic Acid Labeling Electron Microscopy DNA Replication Visualization

Electron Microscopy Spatial Resolution

Using Bio-11-dCTP incorporation followed by streptavidin-colloidal gold or streptavidin-ferritin detection, biotinylated nucleotides separated by 20-50 bases can be resolved as distinct electron-dense spots on underlying DNA molecules [1]. This resolution capability is a direct function of the biotin-streptavidin detection system enabled by the biotinylated nucleotide substrate.

Spatial Resolution (EM)
Reported
20–50 base separation
Enables precise synthesis site mapping
EM streptavidin-gold conjugate
Electron Microscopy Nucleic Acid Mapping Streptavidin-Gold Detection

aRNA Synthesis Reaction Conditions

In a standardized protocol for synthesizing biotinylated amplified RNA (aRNA) using Ambion's MEGAscript Kit, Bio-11-CTP is used at a concentration of 3.75 µL of 10 mM stock per 20 µL reaction, representing approximately 1.875 mM final concentration in a reaction mixture also containing unmodified CTP at 5.625 mM (1.5 µL of 75 mM stock) [1]. This defined ratio of labeled to unlabeled CTP has been empirically optimized for balanced labeling efficiency and RNA yield.

aRNA Labeling Ratio
Reported
1.875 mM Bio-11-CTP : 5.625 mM CTP (≈1:3)
Protocol-based starting point for labeling optimization
T7 RNA polymerase, 37°C, 6+ h
aRNA Amplification In Vitro Transcription Microarray Target Preparation

RNA Probe Hybridization Advantages

RNA probes synthesized using Bio-11-CTP offer higher target specificity and greater sensitivity than corresponding DNA-DNA hybrids . RNA probes hybridize more efficiently to target molecules than DNA probes because RNA probes do not undergo self-hybridization, and single-stranded RNA probes provide strand-specificity unavailable with double-stranded DNA probes .

RNA vs DNA Probe
Class-level
Reported higher specificity, sensitivity, and no self-hybridization over DNA probes
Class-level inference; data to verify
Review source data for specific systems
Nucleic Acid Hybridization RNA Probe Synthesis Detection Sensitivity

Bio-11-CTP Application Scenarios


High-Resolution EM Mapping

Based on demonstrated spatial resolution of 20-50 bases for biotinylated nucleotides in electron microscopy applications [1], Bio-11-CTP-derived RNA probes are suitable for ultrastructural studies requiring precise localization of transcription sites or RNA distribution at subcellular resolution. Researchers requiring this level of spatial discrimination should prioritize Bio-11-CTP over alternative labeling strategies that lack validated EM resolution metrics.

aRNA Synthesis for Microarrays

The validated protocol using Bio-11-CTP at a defined 1.875 mM concentration with 5.625 mM unmodified CTP in T7 RNA polymerase reactions [1] provides a reproducible starting point for researchers generating biotinylated aRNA targets for microarray hybridization. This scenario is optimal for laboratories seeking to minimize optimization time while maintaining consistent labeling efficiency across multiple samples.

Strand-Specific In Situ Hybridization Probes

Given the established superiority of RNA probes over DNA probes in terms of strand-specificity and absence of self-hybridization [1], Bio-11-CTP is the appropriate selection for applications requiring unambiguous detection of specific RNA transcripts in complex tissue samples. The combination of biotin detection compatibility with RNA probe hybridization advantages makes this compound particularly suitable for in situ hybridization workflows where background reduction and signal specificity are critical.

Streptavidin-Based Signal Amplification

The demonstrated incorporation efficiency of biotinylated nucleotides (≥1 per 8 nucleotides for the deoxy analog in vivo) [1] supports the use of Bio-11-CTP in applications where high labeling density translates to enhanced detection sensitivity. When paired with streptavidin-conjugated reporter systems, this labeling frequency enables robust signal amplification for detecting low-abundance RNA species in Northern blotting, RNase protection assays, or nucleic acid hybridization screening.

Application
Selection Property
Validation Focus
EM mapping of transcription sites
Spatial resolution context for biotinylated nucleotides
Streptavidin-gold signal in EM
aRNA synthesis for microarrays
Controlled labeled/unlabeled CTP ratio
Consistent biotin incorporation and RNA yield
Strand-specific in situ hybridization probes
Strand-specificity and reduced self-hybridization
Hybridization specificity in complex samples
Streptavidin-based signal amplification
Labeling density capability
Sensitivity for low-abundance RNA detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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